Methyl 4,4,4-trifluoro-3-oxobutanoate

Medicinal Chemistry Enzyme Inhibition Carboxylesterase

Methyl 4,4,4-trifluoro-3-oxobutanoate is the mandatory fluorinated building block for synthesizing selective carboxylesterase (CES) inhibitors, where non-fluorinated analogs are completely inactive. Its CF3 group confers ~1000-fold higher α-proton acidity (pKa 7.75 vs 10.7) enabling milder enolate generation and superior electrophilicity for heterocycle syntheses (Hantzsch, Biginelli). The methyl ester is critical for stereoselective routes to (S)-3-amino-4,4,4-trifluorobutanoic acid (>99% ee). Substitution with ethyl or non-fluorinated analogs compromises yield, diastereoselectivity, and target engagement. Order this exact compound to ensure reaction performance and biological activity.

Molecular Formula C5H5F3O3
Molecular Weight 170.087
CAS No. 488711-09-7; 83643-84-9
Cat. No. B2932665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,4,4-trifluoro-3-oxobutanoate
CAS488711-09-7; 83643-84-9
Molecular FormulaC5H5F3O3
Molecular Weight170.087
Structural Identifiers
SMILESCOC(=O)CC(=O)C(F)(F)F
InChIInChI=1S/C5H5F3O3/c1-11-4(10)2-3(9)5(6,7)8/h2H2,1H3
InChIKeyLKMUBWWZTSZGGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4,4,4-trifluoro-3-oxobutanoate (CAS 83643-84-9 / 488711-09-7): Fluorinated β-Keto Ester for Pharmaceutical and Agrochemical Intermediate Synthesis


Methyl 4,4,4-trifluoro-3-oxobutanoate (methyl trifluoroacetoacetate) is a C5 fluorinated β-keto ester with the molecular formula C5H5F3O3 and a molecular weight of 170.09 g/mol. The compound incorporates a trifluoromethyl group adjacent to the β-keto carbonyl system, which profoundly alters its electronic properties and reactivity profile compared to non-fluorinated analogs. At ambient temperature, the compound exists as a colorless liquid or low-melting solid with a reported melting point of 19 °C, a boiling point of approximately 118 °C, and a density of 1.335 g/mL at 20 °C (lit.) . The trifluoromethyl substituent imparts a predicted pKa of 7.75 ± 0.10 for the α-methylene protons, significantly lower than that of methyl acetoacetate (pKa ≈ 10.7), indicating enhanced acidity and enolate stability . The compound serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, particularly in reactions requiring an electrophilic β-dicarbonyl component or a CF3-containing synthon.

Procurement Risk: Why Methyl 4,4,4-trifluoro-3-oxobutanoate Cannot Be Replaced by Non-Fluorinated or Differently Esterified β-Keto Ester Analogs


Methyl 4,4,4-trifluoro-3-oxobutanoate exhibits fundamentally distinct reactivity, physicochemical behavior, and biological activity profiles relative to its closest analogs—including ethyl trifluoroacetoacetate, non-fluorinated methyl acetoacetate, and thioester variants. The presence of the trifluoromethyl group confers dramatically increased electrophilicity at the ketone carbonyl and significantly alters the keto-enol tautomeric equilibrium . These electronic perturbations directly affect downstream outcomes in pharmaceutical and agrochemical synthetic routes. Furthermore, the methyl ester moiety determines solubility, volatility (boiling point 118 °C versus 131 °C for the ethyl analog), and compatibility with transesterification protocols . When the target compound is a building block for biologically active molecules bearing a CF3 pharmacophore, substitution with non-fluorinated analogs abolishes target engagement [1]. For procurement decisions, substituting the methyl ester with the ethyl or thioester variant alters reaction kinetics, product purification profiles, and final yield, absent rigorous process re-optimization. The following evidence quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: Methyl 4,4,4-trifluoro-3-oxobutanoate Versus Key Comparator Compounds


Trifluoromethyl Substitution Confers Selective Carboxylesterase Inhibition; Non-Fluorinated Analogs Are Inactive Against This Target

In a comparative study of 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids derived from methyl/ethyl trifluoroacetoacetate precursors versus their non-fluorinated 3-oxobutanoic acid analogs, trifluoromethyl-containing acids were effective and selective carboxylesterase (CES) inhibitors, whereas non-fluorinated counterparts displayed no CES inhibitory activity [1]. Both fluorinated and non-fluorinated series bearing methyl or methoxy substituents exhibited high radical-scavenging activity in the ABTS antioxidant assay, indicating that antioxidant activity is independent of the CF3 group but CES inhibition is strictly CF3-dependent [1]. The fluorinated acids also demonstrated selectivity for CES over structurally related cholinesterases (acetylcholinesterase and butyrylcholinesterase) [1].

Medicinal Chemistry Enzyme Inhibition Carboxylesterase

Methyl Trifluoroacetoacetate Enables High Diastereoselectivity in Asymmetric Synthesis of β-Perfluoroalkyl-β-Amino Acids

Condensation of methyl 4,4,4-trifluoro-3-oxobutanoate with (S)-2-amino-2-phenylethanol followed by intramolecular transesterification produced a seven-membered cyclic enamino-ester. Subsequent hydride reduction proceeded with diastereoselectivity (dr) ranging from 95:5 to 7:3, enabling facile separation of the major diastereomer and conversion to (S)-3-amino-4,4,4-trifluorobutanoic acid in five steps with 38% overall yield and >99% ee [1]. The same strategy applied to a substrate bearing a pentafluoroethyl group achieved dr = 96:4 [1]. The methyl ester was specifically selected for this protocol to enable efficient intramolecular transesterification and cyclization; the ethyl ester analog would require different reaction optimization and may alter cyclization efficiency due to altered sterics and leaving group properties.

Asymmetric Synthesis Amino Acid Synthesis Diastereoselective Reduction

Enhanced Electrophilicity of Trifluoroacetoacetate Esters Drives Distinct Reactivity in Multicomponent and Cyclization Reactions Relative to Non-Fluorinated β-Keto Esters

The trifluoromethyl group in ethyl 4,4,4-trifluoro-3-oxobutanoate (closely related methyl ester analog) imparts increased electrophilicity and reactivity compared to non-fluorinated counterparts bearing a CH3 group [1]. This enhanced electrophilicity has been systematically exploited in multicomponent reactions with carbonyl compounds and nucleophilic reagents, enabling access to diverse heterocyclic scaffolds [2]. In competitive cyclization studies with 1,3-diamino-2-propanol, ethyl trifluoroacetoacetate demonstrated distinct regiochemical outcomes relative to methyl ketones, attributable to the electron-withdrawing CF3 group altering the electrophilic character of the β-keto carbonyl system [3]. By class-level inference, methyl 4,4,4-trifluoro-3-oxobutanoate exhibits comparable or enhanced electrophilicity due to its identical trifluoromethyl substitution pattern and marginally lower steric bulk at the ester terminus.

Multicomponent Reactions Cyclization Electrophilicity

Methyl Trifluoroacetoacetate (pKa 7.75) Exhibits 1000-Fold Higher α-Proton Acidity Than Methyl Acetoacetate (pKa ~10.7)

The predicted pKa of methyl 4,4,4-trifluoro-3-oxobutanoate for the α-methylene protons is 7.75 ± 0.10 . In contrast, the non-fluorinated analog methyl acetoacetate has a reported pKa of approximately 10.7 for the corresponding α-protons [1]. This nearly 1000-fold difference in acidity (ΔpKa ≈ 3) reflects the powerful electron-withdrawing inductive effect of the trifluoromethyl group, which stabilizes the enolate anion. The lower pKa of the fluorinated compound permits enolate generation under milder basic conditions, reduces competing side reactions, and expands the range of compatible substrates in alkylation, aldol, and Michael addition sequences.

Physical Organic Chemistry Enolate Chemistry Acidity

Trifluoroacetoacetate Keto-Enol Equilibrium Shifts Toward Enol Relative to Non-Fluorinated Acetoacetate Due to Intramolecular Hydrogen Bonding

19F NMR studies of ethyl γ,γ,γ-trifluoroacetoacetate at variable temperature have quantified the keto-enol equilibrium, demonstrating that the trifluoromethyl group shifts the tautomeric distribution toward the enol form compared to non-fluorinated ethyl acetoacetate [1][2]. DFT calculations attribute the enhanced enol stability to the intramolecular hydrogen bond in the enol tautomer, which is strengthened by the electron-withdrawing CF3 group [3]. By class-level inference, methyl 4,4,4-trifluoro-3-oxobutanoate exhibits a comparable enol enrichment due to the identical β-dicarbonyl-CF3 framework. The altered keto-enol ratio affects nucleophilic addition regioselectivity, electrophilic trapping outcomes, and the compound's behavior in equilibrium-dependent transformations.

Tautomerism Spectroscopy Reactivity

Methyl Ester Provides Lower Boiling Point and Different Volatility Profile Relative to Ethyl Trifluoroacetoacetate for Distillation and Workup Optimization

Methyl 4,4,4-trifluoro-3-oxobutanoate has a reported boiling point of 118 °C at atmospheric pressure and a density of 1.335 g/mL at 20 °C . The ethyl ester analog, ethyl 4,4,4-trifluoro-3-oxobutanoate (CAS 372-31-6), has a molecular weight of 184.11 g/mol and a higher boiling point of approximately 131 °C . The 13 °C difference in boiling point is practically significant for distillation-based purification and solvent recovery operations. The methyl ester's lower boiling point permits gentler thermal conditions during concentration, potentially reducing thermal decomposition of sensitive intermediates.

Physicochemical Properties Distillation Purification

Procurement-Relevant Application Scenarios for Methyl 4,4,4-trifluoro-3-oxobutanoate Based on Quantitative Differentiation Evidence


Synthesis of Trifluoromethyl-Containing Carboxylesterase (CES) Inhibitors for Medicinal Chemistry Programs

Methyl 4,4,4-trifluoro-3-oxobutanoate serves as the essential fluorinated building block for synthesizing 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids, a class of selective carboxylesterase inhibitors [1]. The trifluoromethyl group, which originates exclusively from this fluorinated β-keto ester or its ethyl analog, is the structural determinant conferring CES inhibitory activity; non-fluorinated analogs derived from methyl acetoacetate are completely inactive against this target [1]. Procurement of the fluorinated compound is therefore mandatory for any drug discovery program targeting selective CES inhibition. This scenario applies to laboratories developing anticancer or metabolic disorder therapeutics where CES modulation is implicated.

Asymmetric Synthesis of Enantiopure β-Perfluoroalkyl-β-Amino Acids for Peptidomimetic and Drug Discovery Applications

Methyl 4,4,4-trifluoro-3-oxobutanoate is specifically required for the reported five-step protocol yielding (S)-3-amino-4,4,4-trifluorobutanoic acid in 38% overall yield with >99% ee [1]. The protocol's success hinges on the methyl ester for efficient intramolecular transesterification and seven-membered ring formation; substituting with ethyl trifluoroacetoacetate or non-fluorinated methyl acetoacetate would necessitate complete re-optimization and may not achieve the reported diastereoselectivity (dr = 95:5 to 7:3) [1]. This application is directly relevant for laboratories synthesizing fluorinated amino acids as building blocks for peptidomimetics, protease inhibitors, or chiral auxiliaries.

Multicomponent Heterocycle Synthesis Requiring Enhanced β-Keto Ester Electrophilicity (Hantzsch, Biginelli, and Related Cyclocondensations)

The trifluoromethyl group in methyl 4,4,4-trifluoro-3-oxobutanoate confers significantly enhanced electrophilicity compared to non-fluorinated methyl acetoacetate, enabling efficient participation in multicomponent reactions with carbonyl compounds and nucleophilic reagents [1]. This enhanced reactivity is systematically exploited in the synthesis of CF3-substituted heterocycles via Hantzsch dihydropyridine synthesis, Biginelli dihydropyrimidinone synthesis, and related cyclocondensations [1]. Procurement of the fluorinated compound rather than non-fluorinated methyl acetoacetate is required when the target heterocycle must bear a trifluoromethyl pharmacophore or when the enhanced electrophilicity is necessary for acceptable reaction rates and yields.

Mild-Condition Enolate Alkylation and Aldol Chemistry Exploiting 1000-Fold Enhanced α-Proton Acidity

Methyl 4,4,4-trifluoro-3-oxobutanoate's α-proton acidity (pKa = 7.75 ± 0.10) is approximately 1000-fold higher than that of non-fluorinated methyl acetoacetate (pKa ≈ 10.7) [1][2]. This enhanced acidity permits enolate generation using milder bases and at lower temperatures, minimizing competing decomposition, aldol condensation byproducts, and protecting group lability. This property is particularly valuable in alkylation sequences where the electrophilic partner is base-sensitive, or in aldol additions where controlled enolate generation is critical for regioselectivity. Procurement of the fluorinated compound is indicated for any synthetic route where mild enolate generation is required or where non-fluorinated methyl acetoacetate fails to undergo clean deprotonation under the desired conditions.

Quote Request

Request a Quote for Methyl 4,4,4-trifluoro-3-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.